(R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine
Description
(R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine (CAS: 380357-38-0) is a chiral pyrrolidine derivative characterized by a benzyl group at the nitrogen atom and two mesylate (methyl sulfonate) groups in a trans configuration at the 3,4-positions of the pyrrolidine ring. Its molecular formula is C₁₃H₁₉NO₆S₂, with a molecular weight of 349.42 g/mol . This compound is listed in rare chemical catalogs at a premium price (e.g., $4,000 per gram), reflecting its specialized applications in asymmetric synthesis or pharmaceutical intermediates . The trans-dimesolate configuration and (R,R) stereochemistry are critical for its stereoselective interactions in catalytic or biological systems .
Properties
IUPAC Name |
[(3R,4R)-1-benzyl-4-methylsulfonyloxypyrrolidin-3-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S2/c1-21(15,16)19-12-9-14(8-11-6-4-3-5-7-11)10-13(12)20-22(2,17)18/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABHJMSICWHIOS-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(CC1OS(=O)(=O)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CN(C[C@H]1OS(=O)(=O)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimesylate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the dimesylate groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups replacing the dimesylate groups.
Scientific Research Applications
(R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Commercial Comparison
Biological Activity
(R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine is a chiral compound that has garnered attention in drug discovery due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
- Molecular Formula : C13H19NO6S2
- Molecular Weight : 349.42 g/mol
- CAS Number : 380357-38-0
- Structure : The compound features a pyrrolidine ring with dimesylate groups at the 3 and 4 positions, contributing to its chiral nature.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The pyrrolidine scaffold is known for its versatility in drug design, often serving as a bioactive core that can modulate various biological pathways.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of certain kinases. For instance, modifications to the pyrrolidine structure have shown selectivity towards cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.
Antioxidant Activity
In vitro assays have demonstrated that derivatives of pyrrolidine, including this compound, possess significant antioxidant properties. These compounds effectively scavenge free radicals, which can mitigate oxidative stress-related damage in cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Study 1: Kinase Inhibition
A recent study explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results indicated that specific modifications to the dimesylate groups enhanced selectivity towards CDKs, with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 2.5 | CDK2 |
| Other derivatives | Varies | Various kinases |
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of several pyrrolidine derivatives using DPPH and ABTS assays. The results showed that this compound exhibited a significant reduction in DPPH radical concentration.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 78% | 65% |
| Trolox (standard) | 91% | 89% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
